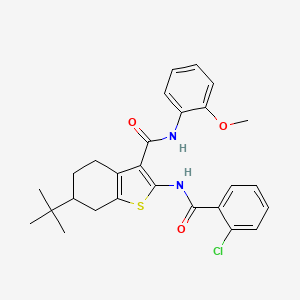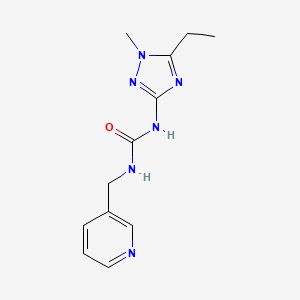![molecular formula C24H23N5O2S B3934412 4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B3934412.png)
4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide
Overview
Description
4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a benzotriazole moiety, makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This is usually achieved by reacting o-phenylenediamine with nitrous acid to form the benzotriazole ring.
Introduction of Phenyl Group: The phenyl group is introduced to the benzotriazole ring through a Friedel-Crafts acylation reaction.
Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the benzotriazole intermediate with thiocarbamoyl chloride.
Attachment of Butoxy Group: The final step involves the attachment of the butoxy group to the benzamide moiety through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and butoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzotriazole oxides, while reduction can yield various thiourea derivatives.
Scientific Research Applications
4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are also benzotriazole derivatives and are used as UV stabilizers.
4-sec-Butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide: A closely related compound with similar chemical properties.
Uniqueness
4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butoxy group, in particular, enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
4-butoxy-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-3-15-31-20-12-9-17(10-13-20)23(30)26-24(32)25-18-11-14-21-22(16-18)28-29(27-21)19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3,(H2,25,26,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFYFTVLVFKPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3934331.png)
![1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene](/img/structure/B3934348.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934353.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934357.png)
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B3934361.png)
![4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3934370.png)
![2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(4-fluorophenyl)acetamide](/img/structure/B3934372.png)


![N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B3934399.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934401.png)
![1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene](/img/structure/B3934408.png)
![8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline](/img/structure/B3934418.png)
![8-chloro-5-methyl-1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934423.png)
